Di-tert-butyl(1-naphthyl)phosphine
Description
Di-tert-butyl(1-naphthyl)phosphine (CAS: 200352-94-9) is a bulky, electron-rich phosphine ligand characterized by a 1-naphthyl group and two tert-butyl substituents bonded to phosphorus. It exists as a white to off-white solid with a purity ≥97.0% and is air-sensitive, requiring inert storage conditions . Its steric bulk and strong electron-donating properties make it a valuable ligand in transition-metal-catalyzed reactions, particularly in C–C and C–N cross-couplings when paired with palladium complexes like Pd(dba)₂ . The tert-butyl groups enhance steric protection of metal centers, stabilizing reactive intermediates and improving catalytic efficiency under mild conditions .
Properties
CAS No. |
200352-94-9 |
|---|---|
Molecular Formula |
C18H25P |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ditert-butyl(naphthalen-1-yl)phosphane |
InChI |
InChI=1S/C18H25P/c1-17(2,3)19(18(4,5)6)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3 |
InChI Key |
HGKVWUCWXIMWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC2=CC=CC=C21)C(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
1.1 Cross-Coupling Reactions
Di-tert-butyl(1-naphthyl)phosphine serves as an effective ligand in several cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction : This reaction involves the formation of carbon-nitrogen bonds and is widely used for synthesizing amines from aryl halides and amines. The presence of this compound enhances the reaction efficiency by stabilizing the palladium catalyst .
- Suzuki-Miyaura Coupling : In this reaction, boronic acids react with aryl halides to form biaryl compounds. This compound has been shown to improve yields significantly when used as a ligand .
- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides to form substituted alkenes. The phosphine ligand plays a crucial role in facilitating the reaction by stabilizing the palladium intermediate .
Organocatalysis
This compound is also utilized in organocatalysis, where it acts as a nucleophile. Its ability to form stable intermediates allows it to participate effectively in various reactions, such as:
- Michael Additions : The phosphine can catalyze Michael additions between aldehydes and maleimides, leading to high yields of adducts. This application showcases its utility in synthesizing complex organic molecules .
- Polymerization Processes : In certain studies, phosphines have been employed to facilitate polymerizations, resulting in functionalized oligomers with desirable properties. For example, this compound has been used to obtain thiol-terminated oligomers that can be further polymerized into elastomers .
Cyclometalation Processes
The compound has been extensively studied for its role in cyclometalation reactions, particularly with transition metals such as iridium and palladium:
- Iridium Complex Formation : this compound can coordinate with iridium centers, leading to the formation of cyclometalated complexes. These complexes exhibit interesting reactivity patterns, including C–H activation and subsequent transformations that are valuable for developing new catalytic systems .
- Palladacycle Synthesis : The use of this compound in palladacycle synthesis has shown promising results. The ligand facilitates the cyclometalation process under mild conditions, allowing for selective functionalization of substrates .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Steric and Electronic Effects
The tert-butyl groups in Di-tert-butyl(1-naphthyl)phosphine impose significant steric hindrance, distinguishing it from less bulky phosphines. For example:
- Triphenylphosphine (PPh₃) : Smaller cone angle (~145°) and lower electron-donating capacity, making it less effective in stabilizing low-coordinate metal centers.
- Di-(1-adamantyl)phosphines : Adamantyl groups provide even greater steric bulk than tert-butyl, but their rigid structure may limit conformational flexibility in catalysis .
- Tri-(1-naphthyl)phosphine : The absence of tert-butyl groups reduces steric protection, leading to less stabilization of reactive metal intermediates.
This compound’s naphthyl moiety contributes to π-stacking interactions, enhancing solubility in aromatic solvents, while tert-butyl groups improve solubility in non-polar media compared to polar-substituted analogs like trifluoromethyl-containing phosphines .
Table 1: Comparative Reactivity in Metal Complexation
The tert-butyl groups enable this compound to undergo room-temperature C–H activation with platinum complexes, a stark contrast to traditional naphthyl phosphines requiring high temperatures . This reactivity is critical in forming stable metal-ligand frameworks for catalysis.
Physical and Structural Properties
Table 2: Physical Properties of Selected Phosphines
This compound’s solid-state structure contrasts with liquid analogs, impacting handling and storage. Its air sensitivity necessitates inert atmospheres, similar to cyclopropyl derivatives .
Preparation Methods
Standard Procedure
In a nitrogen-purged 500 mL flask, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride is dissolved in anhydrous tetrahydrofuran (THF). A solution of 1-naphthylmagnesium bromide (0.12 mol, 1.2 equiv) in THF is added dropwise at 0°C. The mixture is stirred for 4–6 hours at room temperature, followed by reflux for 2 hours to ensure completion. Post-reaction, the mixture is quenched with 10% H₂SO₄, and the organic layer is extracted with toluene. Solvent removal under reduced pressure yields the crude product, which is purified via vacuum distillation (b.p. 48–52°C at 3.2 mbar).
Key Data:
Role of Copper Catalysts
Adding 0.1–5 mol% copper(I) iodide accelerates the reaction by facilitating oxidative addition/reductive elimination steps. This reduces side products like bis(naphthyl)phosphines and improves yields to >85%. The copper complex intermediates are filtered post-reaction using Celite, avoiding toxic ammonia treatments.
Phosphine Oxide Reduction
Di-tert-butyl(1-naphthyl)phosphine oxide can be reduced to the target phosphine, though this route is less common due to additional steps.
Lithium Aluminum Hydride (LiAlH₄) Reduction
A solution of This compound oxide (5.0 g, 14.7 mmol) in THF is added to LiAlH₄ (1 M in THF, 50 mmol) at −78°C. After warming to room temperature and refluxing for 4 hours, the mixture is quenched with NaOH (20%), and the product is extracted into dichloromethane. The reduction proceeds with 70% yield but requires strict anhydrous conditions.
Challenges:
-
Over-reduction to PH₂ derivatives.
-
Laborious purification due to residual LiAlH₄ byproducts.
Direct Phosphination Using 1-Bromonaphthalene
An alternative method employs red phosphorus and 1-bromonaphthalene in a t-BuOK/DMSO system.
Reaction Mechanism
Red phosphorus reacts with aqueous KOH to generate PH₃, which undergoes nucleophilic substitution with 1-bromonaphthalene at 70°C. The intermediate di(1-naphthyl)phosphine is subsequently alkylated with tert-butyl halides.
Optimization:
-
t-BuOK acts as a base, deprotonating PH₃ to enhance nucleophilicity.
-
DMSO stabilizes intermediates via coordination, improving selectivity.
| Outcome | Yield | Byproducts |
|---|---|---|
| Di(1-naphthyl)phosphine | 45% | Tri(1-naphthyl)phosphine (23%) |
| Final alkylation step | 60–65% | Naphthalene (27%) |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Scalability | Purity |
|---|---|---|---|
| Grignard + Cu catalyst | 85% | Industrial | ≥97% |
| Phosphine oxide reduction | 70% | Lab-scale | 90% |
| Direct phosphination | 45–65% | Lab-scale | 80% |
The Grignard method is preferred for large-scale synthesis due to higher yields and simpler workup. Copper catalysis mitigates steric hindrance between tert-butyl and naphthyl groups, ensuring efficient coupling.
Side Reactions and Mitigation
-
Formation of Phosphine Oxides : Exposure to air oxidizes tertiary phosphines. Reactions must be conducted under inert atmospheres.
-
Bis(naphthyl) Byproducts : Using excess Grignard reagent (>1.2 equiv) minimizes this issue.
Advanced Modifications
Q & A
Advanced Research Question
| Parameter | This compound | JohnPhos (di-tert-butyl(o-biphenyl)phosphine) |
|---|---|---|
| Steric Demand | Higher (cone angle ~170°) | Moderate (cone angle ~160°) |
| Electronic Effects | Electron-rich due to naphthyl π-donation | Less electron-rich (biphenyl lacks π-donors) |
| Catalytic Scope | Superior in bulky substrate couplings | Better for less hindered substrates |
| Methodological Insight : Use Tolman electronic parameters (CO stretching frequencies) and cone angles to quantify differences . |
What role does ligand lability play in the deactivation of this compound-palladium complexes?
Advanced Research Question
While the ligand’s steric bulk reduces lability, prolonged reaction times or harsh conditions (e.g., strong bases) can induce:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
